Micronomicin
Overview
Description
Micronomicin is an aminoglycoside antibiotic that is primarily used for its antibacterial properties. It is marketed in Japan under the brand names Sagamicin and Luxomicina . This compound is known for its effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria .
Mechanism of Action
Micronomicin, also known as Gentamicin C2b, is an aminoglycoside antibiotic . Here is a detailed overview of its mechanism of action:
Target of Action
This compound primarily targets the ribosomes of non-resistant cells . Ribosomes are essential for protein synthesis in all living cells, and by targeting them, this compound can inhibit the production of essential proteins .
Mode of Action
This compound binds to the ribosomes of non-resistant cells . This binding causes mistranscription of mRNA, which fatally inhibits the production of essential proteins . This inhibition of protein synthesis leads to cell death, making this compound an effective antibiotic .
Biochemical Pathways
It is known that the drug’s interaction with ribosomes disrupts protein synthesis, which is a critical process in many biochemical pathways .
Result of Action
The primary result of this compound’s action is the death of bacterial cells due to the inhibition of protein synthesis . This makes it effective against a variety of gram-negative and gram-positive bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other medications can impact its effectiveness. For instance, this compound may increase the neuromuscular blocking activities of certain drugs . .
Biochemical Analysis
Biochemical Properties
Micronomicin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with bacterial ribosomes, specifically binding to the 30S subunit. This binding interferes with the initiation complex formation and causes misreading of mRNA, leading to the production of nonfunctional or toxic peptides . The primary biomolecules that this compound interacts with include ribosomal RNA and various ribosomal proteins. These interactions are essential for its antibacterial activity, as they disrupt the normal function of the bacterial ribosome, ultimately leading to cell death .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of protein synthesis prevents the bacteria from producing essential proteins required for growth and survival . Additionally, this compound can induce oxidative stress in bacterial cells, further contributing to its bactericidal effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the bacterial ribosome. By binding to the 30S ribosomal subunit, this compound interferes with the normal function of the ribosome, causing errors in the translation process. This results in the production of faulty proteins, which can be toxic to the bacterial cell . Furthermore, this compound can inhibit the translocation step of protein synthesis, preventing the proper elongation of the peptide chain . These combined effects lead to the inhibition of bacterial growth and ultimately cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and exposure to light. Over time, this compound can degrade, leading to a reduction in its antibacterial activity . Long-term studies have shown that prolonged exposure to this compound can result in the development of bacterial resistance, which can diminish its effectiveness . Additionally, the long-term effects on cellular function can include alterations in gene expression and metabolic pathways, which may impact the overall health of the bacterial population .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and treats infections. At higher doses, it can exhibit toxic effects, including nephrotoxicity and ototoxicity . These adverse effects are dose-dependent and can be severe at high concentrations. Studies in animal models have shown that there is a threshold dose above which the toxic effects become pronounced, highlighting the importance of careful dosage management .
Metabolic Pathways
This compound is involved in various metabolic pathways within bacterial cells. It primarily affects the protein synthesis pathway by binding to the ribosome and inhibiting translation . Additionally, this compound can interact with enzymes involved in oxidative stress responses, leading to the generation of reactive oxygen species . These interactions can disrupt normal cellular metabolism and contribute to the bactericidal effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can enter bacterial cells via active transport mechanisms, often involving specific transporters or porins in the bacterial cell membrane . Once inside the cell, this compound can accumulate in the cytoplasm and interact with ribosomes to exert its antibacterial effects . The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound primarily localizes to the cytoplasm of bacterial cells, where it interacts with ribosomes to inhibit protein synthesis . The subcellular localization of this compound is crucial for its activity, as it needs to be in close proximity to the ribosomes to exert its effects. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect its stability, activity, and overall effectiveness as an antibiotic.
Preparation Methods
Micronomicin is produced through fermentation processes involving the bacterium Micromonospora sagamiensis . The fermentation process typically involves the use of glucose, sucrose, lactose, starch, or dextrin as carbon sources, and nitrate, ammonium salt, corn steep liquor, peptone, meat extract, or yeast extract as nitrogen sources . The fermentation is followed by extraction, precipitation, and purification steps to isolate the antibiotic .
Chemical Reactions Analysis
Micronomicin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Micronomicin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of aminoglycosides.
Biology: It is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.
Industry: It is used in the production of other aminoglycoside antibiotics and in the development of new antibacterial agents.
Comparison with Similar Compounds
Micronomicin belongs to the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, amikacin, and tobramycin . Compared to these similar compounds, this compound has a unique structure that allows it to be effective against certain bacterial strains that may be resistant to other aminoglycosides . Its broad-spectrum activity and effectiveness against resistant bacteria make it a valuable antibiotic in clinical settings.
Similar Compounds
- Gentamicin
- Amikacin
- Tobramycin
- Kanamycin
- Neomycin
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h9-19,24-28H,4-8,21-23H2,1-3H3/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYGXMICFMACRA-XHEDQWPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66803-19-8 (unspecified sulfate) | |
Record name | Micronomicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401023736 | |
Record name | Micronomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52093-21-7 | |
Record name | Micronomicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52093-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Micronomicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Micronomicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Micronomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MICRONOMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AZ0R40QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Micronomicin within bacterial cells?
A1: this compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. [, ] This interaction inhibits protein synthesis, ultimately leading to bacterial cell death. [, ]
Q2: How does this compound's binding to ribosomes differ from other aminoglycosides?
A2: While this compound shares the 30S ribosomal subunit as its target with other aminoglycosides, subtle differences in its structure may influence its binding affinity and spectrum of activity. [, ] Research has shown it to be particularly potent against certain gentamicin-resistant strains, suggesting a unique interaction. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C21H43N7O7 and a molecular weight of 501.6 g/mol. [, ]
Q4: Are there specific spectroscopic techniques used to characterize this compound?
A4: Yes, researchers utilize various spectroscopic methods like HPLC-ESI-IT-MSn to analyze this compound and its related substances. [] This technique helps in identifying and quantifying different components in this compound samples.
Q5: Does this compound possess any catalytic properties?
A6: this compound is not known to possess catalytic properties. Its primary mode of action relies on binding and inhibiting ribosomal function rather than catalyzing specific chemical reactions. []
Q6: Have computational methods been used in this compound research?
A7: Yes, computational tools like MULTI, a non-linear least-squares regression program, have been employed to analyze this compound pharmacokinetics in humans. [] These models help researchers understand the drug's behavior within the body.
Q7: How do structural modifications to this compound impact its activity?
A8: this compound's structure closely resembles other aminoglycosides like Gentamicin C1a. [] Research suggests that even slight modifications, like methylation at the 6'-N position, can influence its activity and resistance profile. []
Q8: What are the challenges in formulating this compound for clinical use?
A9: As with many aminoglycosides, maintaining this compound's stability in various formulations poses a challenge. Researchers are exploring strategies to improve its stability and solubility to enhance its bioavailability and efficacy. []
Q9: How is this compound absorbed and distributed in the body?
A10: Research indicates that this compound's pharmacokinetics can vary based on the route of administration. [] Intravenous administration results in different pharmacokinetic profiles compared to intramuscular injection. [, ]
Q10: What factors influence the elimination of this compound?
A11: Like other aminoglycosides, this compound elimination is primarily dependent on renal function. [] Studies have shown a correlation between the elimination constant of this compound and creatinine clearance, indicating the importance of renal function in its clearance. []
Q11: Has the efficacy of this compound been evaluated in animal models?
A12: Yes, various animal models, including mice infected with bacteria like Pseudomonas aeruginosa and Serratia marcescens, have been used to evaluate this compound's therapeutic effectiveness. [] These studies help researchers understand its in vivo activity and potential for treating bacterial infections.
Q12: What do clinical trials reveal about this compound's effectiveness?
A13: Clinical studies have demonstrated this compound's efficacy in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and septicemia. [] Studies also highlight its potential for treating severe infections in patients with hematopoietic disorders. []
Q13: Are there known mechanisms of resistance to this compound?
A14: Yes, bacterial resistance to aminoglycosides, including this compound, can arise from enzymatic modification of the drug. [] Some bacteria possess enzymes that can inactivate this compound, reducing its effectiveness. []
Q14: What are the potential toxicities associated with this compound?
A16: As with other aminoglycosides, nephrotoxicity and ototoxicity are potential concerns with this compound. [, ] Animal studies have been conducted to evaluate these toxicities and determine safe dosage regimens. [, ]
Q15: Are there strategies for improving this compound delivery to specific sites?
A17: Research is exploring ways to enhance this compound's delivery to target tissues, such as the gallbladder, where it can be effective against biliary tract infections. [] Targeted delivery approaches aim to maximize its therapeutic effects while minimizing potential toxicities. []
Q16: What analytical methods are employed to quantify this compound?
A18: High-Performance Liquid Chromatography (HPLC) is a commonly used method for quantifying this compound in various biological matrices like serum and urine. [] This technique allows researchers to accurately measure drug concentrations and study its pharmacokinetic properties. []
Q17: How is the sulfate content in this compound Sulfate determined?
A19: Ion chromatography is a reliable method for analyzing the sulfate content in this compound Sulfate. [] This technique provides accurate measurements, ensuring the quality control of the pharmaceutical formulation. [, ]
Q18: What resources are available for further research on this compound?
A20: Ongoing research efforts benefit from various resources, including microbial strain collections, advanced analytical techniques, and computational modeling tools. These resources contribute to a deeper understanding of this compound's properties, mechanisms, and potential applications. []
Q19: What are the key milestones in the discovery and development of this compound?
A21: this compound, discovered as a product of Micromonospora sagamiensis var. nonreducans, marked a significant step in aminoglycoside research. [] Further studies elucidating its structure, activity, and safety profile have established its role as a valuable antibiotic for treating various bacterial infections. [, ]
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